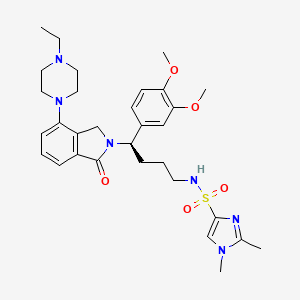

JNJ-39327041

Description

Structure

3D Structure

Properties

CAS No. |

1093069-32-9 |

|---|---|

Molecular Formula |

C31H42N6O5S |

Molecular Weight |

610.8 g/mol |

IUPAC Name |

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide |

InChI |

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1 |

InChI Key |

DVEFPFWCRFYKTG-AREMUKBSSA-N |

SMILES |

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |

Isomeric SMILES |

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-39327041; JNJ 39327041; JNJ39327041. |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for Characterizing JNJ-39758979 in FLIPR Calcium Mobilization Assays

Introduction: Unveiling the Histamine H4 Receptor's Role in Cellular Signaling

The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR), has emerged as a significant target in drug discovery, particularly for inflammatory and immune-related disorders.[1][2] Histamine, a key mediator in allergic responses, exerts its diverse physiological effects through four distinct receptor subtypes (H1R, H2R, H3R, and H4R).[3] The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, where it modulates critical immune responses such as chemotaxis.[4] Upon activation by its endogenous ligand, histamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[4] However, for high-throughput screening applications, co-expression of a promiscuous G-protein, such as Gα15 or Gα16, in recombinant cell lines allows the H4R to be functionally coupled to the phospholipase C (PLC) pathway, resulting in a measurable increase in intracellular calcium (Ca²⁺).[4] This calcium mobilization can be robustly quantified using kinetic fluorescence assays, such as those performed on the Fluorometric Imaging Plate Reader (FLIPR) system.

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor, exhibiting a high affinity for the human receptor with a Ki of 12.5 nM.[1] Its selectivity and oral bioavailability have made it a valuable tool for investigating the therapeutic potential of H4R modulation.[1]

This guide provides a comprehensive overview and detailed protocols for utilizing the FLIPR system to characterize the antagonistic properties of JNJ-39758979 on the human histamine H4 receptor. We will delve into the underlying principles of the assay, provide step-by-step instructions for experimental execution, and offer insights into data analysis and interpretation.

Scientific Principles: The FLIPR Calcium Mobilization Assay

The FLIPR calcium mobilization assay is a cornerstone of modern drug discovery for GPCRs.[5] Its "mix-and-read" format, which eliminates the need for wash steps, enhances data quality and throughput.[6][7] The fundamental principle of this assay revolves around the use of a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5] This dye readily enters the cell, where intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. In its unbound state, the dye exhibits low fluorescence. However, upon binding to Ca²⁺ released from intracellular stores (primarily the endoplasmic reticulum), its fluorescence intensity increases dramatically.[5]

Modern FLIPR assay kits, such as the FLIPR Calcium 4 Assay Kit, also incorporate a proprietary quencher dye.[6][8] This quencher remains in the extracellular medium and effectively masks any background fluorescence from residual extracellular calcium indicator, thereby significantly improving the signal-to-noise ratio.[6]

The FLIPR instrument is a sophisticated microplate reader capable of simultaneously dispensing reagents to all wells of a microplate while kinetically monitoring the fluorescent signal from each well in real-time.[9] This allows for the precise measurement of the rapid changes in intracellular calcium concentration that occur upon receptor activation.

Signaling Pathway and Experimental Workflow

The activation of the histamine H4 receptor in a recombinant cell line co-expressing a promiscuous G-protein leads to a well-defined signaling cascade that can be interrogated using the FLIPR system.

Caption: H4R signaling pathway leading to calcium mobilization.

The experimental workflow for an antagonist assay is a multi-step process designed to first establish a baseline, then introduce the antagonist, and finally challenge the system with an agonist.

Caption: FLIPR antagonist assay workflow.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Recommended Source/Specifications |

| Cell Line | CHO-K1 or HEK293 cells stably co-expressing human Histamine H4 Receptor and a promiscuous G-protein (e.g., Gα15 or Gα16) |

| Cell Culture Medium | As recommended by the cell line provider (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic) |

| Microplates | 384-well, black-walled, clear-bottom, cell culture-treated microplates (Poly-D-Lysine coating recommended for improved cell adherence) |

| Calcium Assay Kit | FLIPR Calcium 4 Assay Kit (Molecular Devices) or equivalent |

| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4 |

| JNJ-39758979 | Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to create working solutions. |

| Histamine | Prepare a 10 mM stock solution in water. Serially dilute in assay buffer to create working solutions. |

| Probenecid | (Required for CHO cells) Prepare a 250 mM stock solution in 1N NaOH and assay buffer. |

Protocol 1: Histamine Agonist Dose-Response Assay (EC50 Determination)

Objective: To determine the concentration of histamine that elicits 80% of the maximal calcium response (EC80), which will be used in the antagonist assay.

1. Cell Plating:

-

Culture H4R-expressing cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium at a density of 0.25 x 10⁶ cells/mL.

-

Dispense 40 µL of the cell suspension into each well of a 384-well microplate (10,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

-

The next day, prepare the dye loading solution according to the FLIPR Calcium 4 Assay Kit protocol. For CHO cells, supplement the buffer with probenecid to a final concentration of 2.5 mM.

-

Add 40 µL of the dye loading solution to each well of the cell plate.

-

Incubate the plate for 1-2 hours at 37°C, protected from light.

3. Compound Plate Preparation:

-

Prepare a serial dilution of histamine in assay buffer, typically ranging from 1 nM to 100 µM.

-

Pipette the histamine dilutions into a separate 384-well compound plate.

4. FLIPR Assay:

-

After incubation, allow the cell plate to equilibrate to room temperature for 15-30 minutes.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Use the instrument settings outlined in the table below.

-

The instrument will establish a baseline fluorescence reading for ~10-20 seconds.

-

The FLIPR will then transfer the histamine dilutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 90-120 seconds.

5. Data Analysis:

-

For each histamine concentration, calculate the maximum change in fluorescence (Max-Min).

-

Plot the Max-Min fluorescence values against the logarithm of the histamine concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Calculate the EC80 concentration from the fitted curve. A typical EC50 for histamine at the H4R is around 13 nM.[3]

Protocol 2: JNJ-39758979 Antagonist Assay (IC50 Determination)

Objective: To determine the potency of JNJ-39758979 in inhibiting histamine-induced calcium mobilization.

1. Cell Plating and Dye Loading:

-

Follow steps 1 and 2 from Protocol 1.

2. Compound Plate Preparation:

-

Antagonist Plate: Prepare a serial dilution of JNJ-39758979 in assay buffer. A typical concentration range would be from 10 pM to 10 µM.

-

Agonist Plate: Prepare a solution of histamine in assay buffer at a concentration that will yield the pre-determined EC80 value in the final assay volume.

3. FLIPR Assay:

-

Place the cell plate, antagonist plate, and agonist plate into the FLIPR instrument.

-

The instrument will first establish a baseline fluorescence reading.

-

The FLIPR will then add the JNJ-39758979 dilutions to the cell plate.

-

Allow for a pre-incubation period with the antagonist (typically 15-30 minutes) to allow the compound to reach equilibrium with the receptor.

-

Following the pre-incubation, the FLIPR will add the EC80 concentration of histamine to all wells.

-

Record the kinetic fluorescence response for 90-120 seconds after histamine addition.

4. Data Analysis:

-

Determine the maximum fluorescence response for each well after histamine addition.

-

Normalize the data by setting the response in the absence of antagonist (histamine alone) as 100% and the response in the absence of histamine as 0%.

-

Plot the percentage of inhibition against the logarithm of the JNJ-39758979 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of JNJ-39758979.

Data Presentation and Interpretation

Key Assay Parameters

| Parameter | Typical Value/Range | Rationale |

| Cell Seeding Density (384-well) | 10,000 - 12,500 cells/well | Ensures a confluent monolayer for a robust and uniform signal. |

| Dye Loading Time | 1-2 hours at 37°C | Allows for sufficient dye uptake and de-esterification within the cells. |

| Histamine EC50 | ~13 nM | This is the concentration at which histamine elicits 50% of its maximal response.[3] |

| Histamine Concentration for Antagonist Assay | EC80 (~30-50 nM) | Provides a strong, sub-maximal signal that can be effectively inhibited by an antagonist. |

| JNJ-39758979 Ki | 12.5 nM | The binding affinity of the antagonist for the human H4 receptor.[1] |

| JNJ-39758979 IC50 Concentration Range | 10 pM - 10 µM | A broad range to accurately capture the full inhibitory dose-response curve. |

| Antagonist Pre-incubation Time | 15-30 minutes | Allows the antagonist to bind to the receptor and reach a state of equilibrium. |

FLIPR Instrument Settings (Example for FLIPR Tetra)

| Setting | Value |

| Excitation Wavelength | 470-495 nm |

| Emission Wavelength | 515-575 nm |

| Baseline Reads | 10-20 seconds |

| Agonist/Antagonist Addition Volume | 20 µL |

| Post-Addition Read Time | 90-120 seconds |

| Data Acquisition Rate | 1 read per second |

Troubleshooting and Best Practices

-

High Background Fluorescence: Ensure complete dissolution of the dye and quencher components. If using a no-wash kit, some background is expected, but the signal-to-noise ratio should still be high.

-

Low Signal Window: Optimize cell seeding density. Ensure the cell line has a high level of H4R and G-protein expression. Use a higher concentration of agonist if necessary, but be mindful of potential receptor desensitization.

-

Cell Detachment: Use Poly-D-Lysine coated plates. Be gentle during media and buffer changes if a wash step is incorporated.

-

"Dip" in Fluorescence Upon Compound Addition: This "injection artifact" can be minimized by using assay kits with effective quenchers and by optimizing the dispense height and speed on the FLIPR instrument.[8]

-

Schild Analysis: While IC50 determination is common for high-throughput screening, for a more in-depth characterization of the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis can be performed.[10][11] This involves generating full agonist dose-response curves in the presence of increasing concentrations of the antagonist. However, the rapid and transient nature of the calcium signal can sometimes complicate the interpretation of these results.[10][11]

Conclusion

The FLIPR calcium mobilization assay provides a robust, sensitive, and high-throughput method for characterizing the pharmacology of histamine H4 receptor antagonists like JNJ-39758979. By carefully selecting the appropriate cell line, optimizing assay parameters, and following the detailed protocols outlined in this guide, researchers can reliably determine the potency and efficacy of novel compounds targeting this important receptor. The data generated from these assays are crucial for advancing our understanding of H4R biology and for the development of new therapeutics for a range of inflammatory and immune-mediated diseases.

References

-

Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]

-

LabWrench. flipr calcium 4 Assay Kit. [Link]

-

Stoddart, L. A., et al. (2015). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. Journal of Biomolecular Screening, 20(1), 77-87. [Link]

-

Thurmond, R. L., et al. (2014). Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979. The Journal of pharmacology and experimental therapeutics, 349(2), 176–184. [Link]

-

Vanden Broeck, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

-

Hillas, T. O., & Milligan, G. (2000). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British journal of pharmacology, 131(6), 1071–1080. [Link]

-

GenScript. Human Histamine H4 Receptor Stable Cell Line. [Link]

-

Peeters, M. C., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]

-

Kollmeier, A., et al. (2014). The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects. The Journal of pharmacology and experimental therapeutics, 350(1), 181–187. [Link]

-

Molecular Devices. Calcium assays for the FLIPR System. [Link]

-

Sykes, D. A., & Charlton, S. J. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 807, 249–269. [Link]

-

Arkin, M. R., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

-

Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1438. [Link]

-

Molecular Devices. FLIPR Calcium Evaluation Assay Kit Guide. [Link]

-

Molecular Devices. FLIPR Calcium 6 Assay Kit Guide. [Link]

-

Charlton, S. J., & Sykes, D. A. (2015). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 172(16), 3985–3996. [Link]

-

Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]

Sources

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. cdn.labwrench.com [cdn.labwrench.com]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of JNJ-39327041 Stock Solution for Cell Culture: An Application Note and Protocol

Introduction: The Role of JNJ-39327041 in Modulating Immune Responses

JNJ-39327041 is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4 receptor is a G protein-coupled receptor predominantly expressed on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic conditions. By blocking the action of histamine at the H4 receptor, JNJ-39327041 serves as a critical tool for researchers investigating the role of this receptor in immune modulation, inflammation, and allergic diseases. Understanding the precise cellular and molecular mechanisms regulated by the H4 receptor is paramount for the development of novel therapeutics for conditions such as asthma, allergic rhinitis, and atopic dermatitis.

The histamine H4 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein complex. Upon activation by histamine, this signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, and induce intracellular calcium mobilization. These signaling events culminate in a variety of cellular responses, such as chemotaxis, cytokine and chemokine release, and the upregulation of adhesion molecules, all of which contribute to the inflammatory response.

This application note provides a detailed protocol for the preparation, storage, and handling of JNJ-39327041 stock solutions for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and ultimately, the reproducibility of experimental results.

Chemical and Physical Properties of JNJ-39327041

A thorough understanding of the physicochemical properties of JNJ-39327041 is fundamental to its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₂N₆O₅S | [1] |

| Molecular Weight | 610.77 g/mol | [1] |

| Appearance | Solid powder | General knowledge |

| Storage (as powder) | -20°C | [1] |

Mechanism of Action: H4 Receptor Antagonism

JNJ-39327041 exerts its biological effects by competitively binding to the histamine H4 receptor, thereby preventing its activation by the endogenous ligand, histamine. This antagonism blocks the downstream signaling cascade initiated by H4 receptor activation.

Figure 1. Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of JNJ-39327041.

Protocol: Preparation of JNJ-39327041 Stock Solution

This protocol details the steps for preparing a concentrated stock solution of JNJ-39327041 in Dimethyl Sulfoxide (DMSO). It is imperative to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials

-

JNJ-39327041 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

(Optional) Water bath or heat block

-

(Optional) 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)[2]

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling JNJ-39327041 and DMSO.

-

Handle the powdered form of JNJ-39327041 in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for JNJ-39327041 and DMSO for comprehensive safety information.

Step-by-Step Procedure

-

Equilibration of Materials: Before opening, allow the vial of JNJ-39327041 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the cold powder, which can affect its stability and weighing accuracy.

-

Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of JNJ-39327041 powder using a calibrated analytical balance. For initial experiments, it is advisable to start with a small amount (e.g., 1-5 mg).

-

Calculating the Required Volume of DMSO: To prepare a stock solution of a specific concentration, use the following formula:

Volume of DMSO (mL) = [Mass of JNJ-39327041 (mg) / 610.77 ( g/mol )] / Desired Concentration (mol/L)

For example, to prepare a 10 mM stock solution from 1 mg of JNJ-39327041:

Volume of DMSO (mL) = [1 (mg) / 610,770 (mg/mol)] / 0.010 (mol/L) = 0.1637 mL or 163.7 µL

-

Dissolving the Compound: a. Add the calculated volume of anhydrous, sterile DMSO to the vial containing the weighed JNJ-39327041 powder. b. Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates are still visible, continue vortexing. d. (Optional) If the compound is difficult to dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes, followed by vortexing, can aid in dissolution.[3] Avoid excessive heating, as it may degrade the compound.

-

Sterilization (Optional but Recommended): While 100% DMSO is generally considered hostile to microbial growth, filter sterilization of the stock solution is a good practice to ensure sterility, especially for long-term experiments.[4] a. Using a sterile syringe, draw up the JNJ-39327041 stock solution. b. Attach a 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE, nylon) to the syringe.[2] c. Dispense the filtered solution into a sterile, amber glass vial or polypropylene microcentrifuge tube.

-

Aliquoting and Storage: a. To minimize freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.[3] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3] When stored properly as a powder at -20°C, the compound can be stable for up to 3 years.[3]

Workflow for Stock Solution Preparation and Use

Figure 2. Experimental workflow from stock solution preparation to cell treatment.

Quality Control and Best Practices

Ensuring the quality and integrity of your JNJ-39327041 stock solution is critical for obtaining reliable and reproducible experimental data.

-

Solvent Quality: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may compromise the stability of the dissolved compound.[3]

-

Final DMSO Concentration in Cell Culture: When preparing working solutions by diluting the DMSO stock in cell culture media, ensure that the final concentration of DMSO in the culture does not exceed a level that is toxic to the cells. For most cell lines, a final DMSO concentration of less than 0.5% is well-tolerated.[5] It is crucial to include a vehicle control (cell culture media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

-

Solubility in Aqueous Media: JNJ-39327041 is likely to have low solubility in aqueous solutions. When diluting the DMSO stock into cell culture media, do so dropwise while gently vortexing or mixing to prevent precipitation. If precipitation occurs, consider preparing an intermediate dilution in a serum-containing medium before the final dilution in the experimental medium.

-

Stability in Culture Media: The stability of JNJ-39327041 in cell culture media at 37°C has not been extensively reported. For long-term experiments, it may be necessary to replenish the media with a fresh working solution of the compound at regular intervals. It is advisable to empirically determine the stability of the compound under your specific experimental conditions.

-

Record Keeping: Maintain detailed records of stock solution preparation, including the lot number of the compound, the date of preparation, the calculated concentration, and the storage conditions.

Conclusion

The preparation of a high-quality stock solution of JNJ-39327041 is a fundamental first step for any in vitro investigation into the role of the histamine H4 receptor. By following this detailed protocol and adhering to the principles of scientific integrity and best laboratory practices, researchers can ensure the reliability and reproducibility of their experimental findings. Careful consideration of the compound's chemical properties, proper handling and storage, and meticulous quality control will ultimately contribute to a deeper understanding of the complex signaling pathways governed by the histamine H4 receptor and its implications in health and disease.

References

- Johnson & Johnson. (n.d.). Suppliers.

- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.

- Biorbyt. (n.d.). JNJ-39327041.

- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Summary for CID 679.

- Sartorius. (n.d.). Syringe Filters Solvent Compatibility Chart.

- Tocris Bioscience. (n.d.). DMSO, sterile filtered.

- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.

- ResearchGate. (2013, July 24). Do I need to filter after dissolving drugs in DMSO?

- MedChemExpress. (n.d.). Compound Handling Instructions.

- Reddit. (2022, September 12). How to prepare sterile drug solution in DMSO for cell culture?

- Selleckchem. (n.d.). Frequently Asked Questions.

- Gibson, M. I., et al. (2022). Chemical approaches to cryopreservation.

- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?

- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.

- ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?

- Johnson & Johnson. (2025, September 10). Symtuza Safety Data Sheet (SDS).

- Johnson & Johnson. (2025, September 11). Epoprostenol Sodium Salt Safety Data Sheet (SDS).

- ResearchGate. (2018, June 12). What are the shelf-life and optimal storage conditions for cell culture media?

- Pharmaceutical Technology. (2020, September 2). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur.

- Captivate Bio. (n.d.). Cryopreservation of single cell hPSCs using ROCK inhibitors.

- Google Patents. (2013, November 28). Small molecule ice recrystallization inhibitors and methods of use thereof.

- ResearchGate. (n.d.). Cell culture media impact on drug product solution stability.

- Kozik, V., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(9), 2333.

- Zhang, J., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1365-1374.

- Wen, Z., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(7), 786-790.

Sources

Application Notes and Protocols for the Intraperitoneal Administration of JNJ-39327041 in Mice

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the intraperitoneal (IP) administration of JNJ-39327041, a histamine H4 receptor antagonist, in murine models. These application notes are designed to equip researchers with the necessary knowledge to conduct these procedures with scientific rigor and a commitment to animal welfare. The subsequent sections will delve into the mechanism of action of JNJ-39327041, a step-by-step protocol for its preparation and administration, and crucial post-procedural monitoring guidelines.

Introduction: The Scientific Rationale for Targeting the Histamine H4 Receptor

The histamine H4 receptor is a key player in the modulation of immune responses and inflammatory processes.[1] Unlike other histamine receptors, the H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1] This specific expression pattern makes it an attractive therapeutic target for a variety of inflammatory and autoimmune disorders.

JNJ-39327041 is a potent and selective antagonist of the histamine H4 receptor. By blocking the action of histamine on this receptor, JNJ-39327041 is hypothesized to interfere with the inflammatory cascade, including the inhibition of immune cell chemotaxis and cytokine release.[1] Preclinical studies involving H4 receptor antagonists have shown promise in models of allergic asthma, dermatitis, and other inflammatory conditions. The intraperitoneal route of administration in mice is a widely accepted and effective method for delivering systemic doses of therapeutic agents in preclinical research, offering a balance of rapid absorption and ease of administration.[2]

Mechanism of Action: A Visualized Pathway

The antagonism of the H4 receptor by JNJ-39327041 disrupts the downstream signaling pathways typically initiated by histamine. This interruption is central to its anti-inflammatory effects.

Caption: Antagonism of the Histamine H4 Receptor by JNJ-39327041.

Formulation and Dosage Recommendations for JNJ-39327041

Obtaining the precise formulation and dosage from publicly available literature for JNJ-39327041 can be challenging. However, based on common practices for preclinical in vivo studies with poorly soluble compounds and other histamine H4 receptor antagonists, a starting formulation and dosage range can be proposed. It is critical to note that these are recommendations and may require optimization for your specific experimental needs.

Vehicle Preparation

For compounds with low aqueous solubility, a multi-component vehicle system is often necessary. A common and effective vehicle for intraperitoneal injections is a mixture of DMSO, PEG300, Tween-80, and saline.[3][4]

Recommended Vehicle Composition:

| Component | Percentage | Purpose |

| DMSO | 10% | Primary solvent for the compound |

| PEG300 | 40% | Co-solvent and viscosity modifier |

| Tween-80 | 5% | Surfactant to improve solubility |

| Saline (0.9% NaCl) | 45% | Isotonic diluent to reduce irritation |

Preparation Protocol:

-

In a sterile container, add the required volume of DMSO.

-

Add the JNJ-39327041 powder to the DMSO and vortex or sonicate until fully dissolved.

-

Add the PEG300 and mix thoroughly.

-

Add the Tween-80 and mix until a clear solution is formed.

-

Finally, add the saline and mix thoroughly.

Dosage Calculation

The appropriate dosage of JNJ-39327041 will depend on the specific mouse model and the therapeutic question being investigated. A typical starting dosage range for novel small molecule inhibitors in mice is between 1 and 10 mg/kg.[5] It is strongly recommended to perform a dose-response study to determine the optimal dose for your model.

Detailed Protocol for Intraperitoneal Injection in Mice

This protocol is designed to ensure the safe and effective administration of JNJ-39327041 to mice, adhering to the highest standards of animal welfare.

Materials

-

JNJ-39327041

-

Vehicle components (DMSO, PEG300, Tween-80, 0.9% Saline)

-

Sterile 1.5 mL microcentrifuge tubes

-

1 mL syringes

-

25-27 gauge needles

-

70% ethanol wipes

-

Appropriate personal protective equipment (gloves, lab coat)

Experimental Workflow

Caption: Step-by-step workflow for intraperitoneal injection in mice.

Step-by-Step Injection Procedure

-

Animal Preparation:

-

Acclimatize the mice to the experimental environment.

-

Weigh each mouse accurately to calculate the precise injection volume.

-

-

Restraint:

-

Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back.

-

Secure the tail with your little finger against the palm of the same hand.

-

Tilt the mouse so that its head is slightly lower than its abdomen. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[2]

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen.[1] This avoids the cecum on the left side and the bladder in the midline.

-

Wipe the injection site with a 70% ethanol wipe.

-

-

Needle Insertion and Injection:

-

Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.

-

Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or the bladder. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

-

If no fluid is aspirated, inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is 10 ml/kg.[2]

-

Withdraw the needle swiftly and return the mouse to its cage.

-

Post-Injection Monitoring and Care

Diligent post-injection monitoring is crucial for animal welfare and data integrity.

-

Immediate Monitoring (first 30 minutes): Observe the mouse for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.

-

Short-Term Monitoring (24-48 hours): Check for signs of injection site inflammation, abdominal swelling, or changes in behavior, food, and water intake.

-

Long-Term Monitoring: Continue to monitor the animals as required by the experimental design.

Should any adverse effects be observed, consult with the institutional animal care and use committee (IACUC) and veterinary staff.

Data Interpretation and Troubleshooting

-

Variability in Response: If high variability is observed between animals, review the injection technique for consistency. Inconsistent injection placement can lead to variable absorption rates.

-

Lack of Efficacy: If the compound appears to be ineffective, consider performing a dose-response study to ensure an appropriate dose is being used. Also, verify the stability of the compound in the prepared vehicle over the duration of the experiment.

-

Adverse Events: If adverse events are noted, consider reducing the concentration of DMSO in the vehicle, as it can cause peritoneal irritation at higher concentrations.[6]

Conclusion

The intraperitoneal administration of JNJ-39327041 in mice is a valuable technique for investigating the therapeutic potential of histamine H4 receptor antagonism. By following this detailed protocol and adhering to best practices in animal handling and care, researchers can generate reliable and reproducible data to advance our understanding of this important therapeutic target.

References

-

UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

- Ghods, A. A., & Yoo, D. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacology and Experimental Therapeutics, 371(3), 594-598.

-

ResearchGate. (2020, August 9). I need to inject postnatal mice with a drug that is only soluble in DMSO, can anyone offer advice on this? Retrieved from [Link]

-

ResearchGate. (2015, September 6). Is it a good idea to inject DMSO-dissolved drugs to mice intraperitoneally? Retrieved from [Link]

- Corcoran, K. A., & Lu, V. A. (2020). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological Reports, 8(16), e14539.

- Pocratsky, A. M., & Sleigh, J. N. (2023).

-

ResearchGate. (2025, August 20). Is there a recommended intraperitoneal injection dosage of GPR132 antagonist for Apoe-/- mice? Retrieved from [Link]

- Durk, M. R., Davis, G., Du, X., Lepsy, C. J., Liu, X., & Varma, N. (2018). Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats. Drug Metabolism and Disposition, 46(7), 933-939.

- Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer. (2018). Oncology Letters, 16(5), 6247-6254.

- Coruzzi, G., Pozzoli, C., Adami, M., Grandi, D., Guido, C. B., & Morini, G. (2007). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 150(7), 936-943.

- de Esch, I. J. P., Thurmond, R. L., Jongejan, A., & Leurs, R. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 146(8), 1031-1041.

- Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41-53.

Sources

- 1. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving JNJ-39327041 solubility in aqueous buffers for animal dosing

Technical Support Ticket #409-JNJ: Aqueous Solubility Optimization

Subject: Improving JNJ-39327041 Solubility for Animal Dosing Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Solubility Landscape

JNJ-39327041 is a high-molecular-weight (MW 610.77 g/mol ) sulfonamide-based inhibitor, historically associated with the influenza virus PB2 subunit research. Like its structural analogs (e.g., Pimodivir/JNJ-63623872), it exhibits BCS Class II/IV behavior : high permeability but low aqueous solubility.

The core challenge lies in its chemical structure: the combination of a lipophilic phenyl-methoxy core and a sulfonamide moiety creates a rigid crystal lattice that resists dissolution in neutral aqueous buffers (PBS/Saline). Simple dilution of a DMSO stock into saline will almost invariably result in immediate precipitation (the "crash-out" effect), leading to erratic in vivo exposure and potential micro-embolisms in IV dosing.

Key Physicochemical Parameters:

| Parameter | Value (Approx.) | Implication for Formulation |

|---|---|---|

| MW | 610.77 g/mol | Large molecule; slow dissolution rate. |

| LogP | > 3.5 (Predicted) | Highly lipophilic; requires co-solvents or complexation. |

| pKa | ~8.0 (Basic), ~10 (Acidic) | Zwitterionic character at physiological pH limits solubility. |

| Target | Influenza PB2 | Dosing often requires high exposures (>10 mg/kg). |

Formulation Strategies (The "How-To")

We recommend two primary vehicle systems depending on your route of administration. Do not use 100% DMSO , as it causes hemolysis and pain upon injection.

Strategy A: The "Gold Standard" Solution (IV/IP/PO)

Best for: Intravenous (IV), Intraperitoneal (IP), and Oral (PO) bioavailability studies. Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic drug within its hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

-

Vehicle Composition: 20% HP-β-CD in 50 mM Phosphate Buffer (pH 4.5 or 7.4).

-

Maximum Solubility: Typically 1–5 mg/mL.

Strategy B: The Suspension (PO Only)

Best for: High-dose Oral Gavage (Toxicology/Efficacy). Mechanism: Methylcellulose increases viscosity to prevent settling, while Tween 80 wets the hydrophobic particle surface.

-

Vehicle Composition: 0.5% Methocel (A4M) + 0.5% Tween 80 in Water.

-

Maximum Concentration: Up to 100 mg/mL (as a homogenous suspension).

Experimental Workflows

Decision Tree: Selecting the Right Vehicle

Caption: Decision matrix for selecting between cyclodextrin solutions and methylcellulose suspensions based on dosing route and concentration requirements.

Protocol: Preparation of 20% HP-β-CD Solution

Follow this order strictly to avoid irreversible precipitation.

-

Prepare Vehicle: Dissolve 20g of HP-β-CD in 80mL of distilled water. Stir until clear. Adjust volume to 100mL.

-

Weigh Compound: Weigh the required amount of JNJ-39327041.

-

Pre-wet (Critical): Add 5% DMSO (of final volume) directly to the powder. Vortex heavily until dissolved.

-

Why? This breaks the crystal lattice energy.

-

-

Slow Addition: Add the 20% HP-β-CD vehicle to the DMSO concentrate dropwise while vortexing.

-

Warning: Adding buffer all at once will cause the compound to crash out.

-

-

Sonication: Sonicate in a water bath at 37°C for 10–20 minutes to ensure encapsulation.

-

pH Check: Check pH. If JNJ-39327041 precipitates, adjust pH carefully to 4.0–4.5 using 1N HCl (exploiting the basic nitrogen solubility) or keep neutral if stable.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add Saline/PBS. Why? A: This is the "Solvent Shift" effect. JNJ-39327041 is hydrophobic. When you dilute a DMSO stock into a high-polarity, high-salt buffer like PBS, the water molecules "squeeze" the drug out of solution to maximize their own hydrogen bonding.

-

Fix: Switch to the Cyclodextrin (Strategy A) vehicle. The "bucket" shape of cyclodextrin hides the drug from the water.

Q2: Can I use PEG400 instead of Cyclodextrin? A: Yes, a common "Co-solvent" alternative is 10% DMSO / 40% PEG400 / 50% Water .

-

Risk: PEG400 can be viscous and may cause histamine release in dogs or hypersensitivity in mice if injected too quickly. Cyclodextrins are generally more inert for repeated dosing.

Q3: The suspension (Strategy B) looks clumpy. Is this safe to dose? A: No. Clumps lead to inaccurate dosing (the first mouse gets 5mg, the last gets 50mg).

-

Fix: You must "wet" the powder first. Add the Tween 80 directly to the dry powder and mix into a paste before adding the Methylcellulose. This ensures individual particles are coated, preventing clumping.

Q4: Is this compound stable in solution? A: Sulfonamides are generally stable, but hydrolysis can occur at extreme pH. Prepare formulations fresh daily (extemporaneous preparation) to avoid chemical degradation or physical precipitation over time (Ostwald ripening).

References & Grounding

-

Clark, M. P., et al. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza A Virus. Journal of Medicinal Chemistry, 57(15), 6668–6678. (Describes the physicochemical properties and formulation of the JNJ PB2 inhibitor class). Link

-

Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. (The authoritative guide on vehicle selection logic). Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. (Validates Strategy A). Link

Technical Support Center: Stability of Novel Compounds in Plasma and Liver Microsomes

This guide provides in-depth technical support for researchers evaluating the stability of investigational compounds, such as JNJ-39327041, in plasma and liver microsomes. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights. Our focus is on building robust, self-validating experimental systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess plasma and liver microsomal stability early in drug discovery?

A1: Assessing stability in these biological matrices is fundamental to understanding a compound's pharmacokinetic (PK) profile.[1]

-

Plasma Stability: Unstable compounds can be rapidly degraded in the bloodstream by enzymes like esterases and amidases, leading to a short half-life, low exposure at the target site, and potentially misleading in vitro data.[2][3][4] Early assessment helps identify and modify labile structural motifs (e.g., esters, amides, lactones) before significant resources are invested.[2][3]

-

Liver Microsomal Stability: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum (microsomal fraction).[5][6] A microsomal stability assay measures a compound's susceptibility to this Phase I metabolism, providing an estimate of its intrinsic clearance (Clint).[5][7][8] Compounds that are rapidly metabolized by liver microsomes are likely to have high hepatic clearance and poor oral bioavailability.[9]

Q2: What is the key difference between a plasma stability assay and a liver microsomal stability assay?

A2: The primary difference lies in the enzymatic systems being evaluated.

-

Plasma assays assess degradation by soluble enzymes present in blood plasma, primarily hydrolases (esterases, amidases, proteases).[2] This is a measure of chemical and enzymatic stability in circulation.

-

Liver microsomal assays evaluate metabolic turnover by membrane-bound enzymes (predominantly CYPs) from the liver.[6][8] These assays require an external cofactor, NADPH, to initiate the enzymatic reactions, which is not needed for plasma stability studies.[5][6]

Q3: What are typical control compounds used in these assays?

A3: Including positive and negative controls is essential for validating assay performance.

-

Plasma Stability:

-

Liver Microsomal Stability:

Part 2: Plasma Stability Assay - Protocol and Troubleshooting

This section provides a detailed workflow for assessing the stability of a compound like JNJ-39327041 in plasma.

Experimental Workflow Diagram

Caption: Plasma Stability Assay Workflow.

Detailed Protocol: Plasma Stability

This protocol is designed for a 96-well plate format.[10]

-

Preparation:

-

Prepare a 10 mM stock solution of JNJ-39327041 in DMSO.

-

Thaw pooled plasma (e.g., human, rat, mouse) from -80°C in a 37°C water bath. Once thawed, keep on ice.

-

Prepare a 100 µM working solution of the test compound by diluting the stock in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Reaction Setup:

-

In a 96-well plate, add plasma (e.g., 198 µL per well).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 2 µL of the 100 µM working solution to the plasma. This results in a final compound concentration of 1 µM and a final DMSO concentration of 1%.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.[10]

-

Immediately terminate the reaction by adding the aliquot to a separate plate/tube containing 3-4 volumes of ice-cold acetonitrile (ACN) with a suitable internal standard (e.g., 150 µL of ACN with tolbutamide).[3][10] The cold ACN serves to precipitate plasma proteins and halt enzymatic activity.[3][11]

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples via LC-MS/MS to quantify the remaining concentration of JNJ-39327041 relative to the internal standard.[3][10]

-

-

Data Analysis:

-

Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the % remaining versus time.

-

Calculate the half-life (t½) using the equation: t½ = -0.693 / k , where 'k' is the slope of the linear regression line from the plot.

-

Troubleshooting Guide: Plasma Stability

Q: My compound shows >100% remaining at later time points. What's wrong? A: This is a common issue often related to analytical variability or matrix effects.

-

Causality: The LC-MS/MS response can be influenced by plasma components that co-elute with your analyte, causing ion suppression or enhancement. As the incubation proceeds, minor changes in the matrix could slightly alter this effect. It can also be due to slight inaccuracies in pipetting or sample processing.

-

Solution:

-

Review Internal Standard (IS) Response: Check if the IS response is consistent across all time points. A variable IS suggests a problem with sample processing or the LC-MS/MS system.

-

Check for Solubility Issues: If the compound has poor solubility, it might be slowly dissolving over the incubation period, leading to an apparent increase. Re-evaluate the final DMSO concentration; it should ideally be ≤1%.[12]

-

Re-run in Duplicates/Triplicates: Performing replicates helps to confirm if the observation is due to random error or a systematic issue.[13]

-

Q: My highly stable control compound (e.g., propranolol) is showing significant degradation. Why? A: This points to a fundamental issue with the assay integrity, not the test compound.

-

Causality: The plasma itself may be compromised, or there could be a contamination issue.

-

Solution:

-

Check Plasma Quality: Ensure the plasma was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can release enzymes from cells and alter activity.[12] Significant batch-to-batch variations in plasma enzyme activity can occur, especially in rat plasma.[12]

-

Verify Reagents: Confirm that the quenching solution (ACN) is pure and effectively precipitating proteins.

-

Investigate Contamination: Rule out bacterial or chemical contamination in your buffer, plasma, or labware that could be degrading the compound.

-

Part 3: Liver Microsomal Stability Assay - Protocol and Troubleshooting

This section details the workflow for assessing the metabolic stability of a compound like JNJ-39327041 using liver microsomes.

Metabolic Pathway Overview

Caption: Overview of Hepatic Drug Metabolism.

Detailed Protocol: Liver Microsomal Stability

This protocol is adapted for assessing Phase I metabolism.[6][7][13]

-

Preparation:

-

Prepare a 10 mM stock solution of JNJ-39327041 in DMSO.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[7] This system ensures a sustained supply of the NADPH cofactor.

-

Dilute pooled liver microsomes (e.g., human, rat) to a working concentration (e.g., 1 mg/mL) in the phosphate buffer and keep on ice.

-

-

Reaction Setup (in a 96-well plate):

-

Test Wells: Add buffer, the NADPH regenerating system, and the test compound working solution.

-

Negative Control Wells: Add buffer and the test compound, but substitute the NADPH system with buffer. This accounts for any non-NADPH-dependent degradation.[7]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed microsomal solution to all wells. The final protein concentration is typically 0.5 mg/mL and the final test compound concentration is 1 µM.[6]

-

-

Time Course Sampling:

-

Sample Processing & Analysis:

-

Centrifuge the plate at high speed to pellet the microsomes and precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point.

-

Plot the ln(% remaining) vs. time to determine the slope (k).

-

Calculate the half-life (t½) = -0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

-

Data Summary Table

| Parameter | Description | Typical Units | Example Value (Stable Cmpd) | Example Value (Unstable Cmpd) |

| t½ | Half-life | min | > 60 | 15 |

| % Remaining @ 60 min | Percent of parent compound left at the final time point. | % | 95% | < 10% |

| Clint | Intrinsic Clearance | µL/min/mg protein | < 12 | 77 |

Note: These values are illustrative. Classification of stability (low, medium, high clearance) depends on internal company or project-specific criteria.

Troubleshooting Guide: Microsomal Stability

Q: My compound shows no degradation, even the high-clearance control. What went wrong? A: This indicates a failure in the enzymatic system.

-

Causality: The most common cause is inactive enzymes or a faulty cofactor system.

-

Solution:

-

Check NADPH System: The NADPH regenerating system is critical. Ensure all components were added correctly and are not expired. Prepare it fresh if possible. Without NADPH, CYP enzymes are inactive.[5][6]

-

Verify Microsome Activity: Liver microsomes are sensitive to storage conditions. Ensure they were stored at -80°C and have not been thawed and re-frozen multiple times. Run a well-characterized positive control (e.g., verapamil) to confirm the activity of your microsomal batch.[13][14]

-

Rule out Inhibition: At high concentrations, some compounds can inhibit their own metabolism. If you are testing at a high concentration, consider running the assay at a lower concentration (e.g., 0.5 µM).

-

Q: My compound degrades significantly in the absence of NADPH. What does this mean? A: This suggests that the degradation is not mediated by CYP enzymes.

-

Causality: The compound may be chemically unstable in the pH 7.4 buffer at 37°C, or it could be a substrate for other enzymes present in microsomes that do not require NADPH, such as certain hydrolases.

-

Solution:

-

Run a Buffer Stability Control: Incubate the compound in the reaction buffer at 37°C without any microsomes or cofactors. If degradation occurs, the compound is chemically unstable under these conditions.

-

Consider Other Enzymes: If the compound is stable in buffer but not in microsomes without NADPH, it may be metabolized by non-CYP enzymes. This is valuable information, suggesting alternative clearance pathways.

-

Q: The data from my time course is not linear on a semi-log plot. How do I calculate the half-life? A: A non-linear plot can arise from several factors.

-

Causality: This can be due to enzyme saturation at early time points (if the compound concentration is too high), the presence of metabolites that inhibit the enzyme, or rapid initial degradation followed by a slower phase.

-

Solution:

-

Use Only the Initial Linear Phase: If the plot is linear for the first few time points before plateauing, you can calculate the initial rate of degradation from this linear portion. This is often the most relevant part of the curve for determining intrinsic clearance.

-

Re-run at a Lower Concentration: If saturation is suspected, repeat the assay with a lower concentration of your test compound.

-

Extend the Incubation Time: For very stable compounds, you may not see enough degradation to establish a clear slope. Consider extending the incubation time or increasing the microsomal protein concentration, but be mindful that long incubation times can lead to loss of enzyme activity.[15]

-

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][13]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link][2]

-

dx.doi.org. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link][7]

-

Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link][3]

-

Slideshare. (n.d.). Microsomal stability assay. Retrieved from [Link][5]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link][10]

-

Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Retrieved from [Link][12]

-

Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link][1]

-

Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link][4]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][6]

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link][11]

-

Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(2), 326-333. Retrieved from [Link][15]

-

Li, X., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 555-563. Retrieved from [Link][14]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Plasma Stability Assay | Domainex [domainex.co.uk]

- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Microsomal stability assay | PDF [slideshare.net]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

overcoming precipitation of JNJ-39327041 in high concentration stocks

Topic: Overcoming Precipitation in High-Concentration Stocks

Document ID: TSC-JNJ-001 | Version: 2.4 | Status: Active Audience: Drug Discovery Scientists, In Vivo Pharmacologists, Cell Biologists

Core Technical Overview

Compound Identity: JNJ-39327041 (also known as Pimodivir or VX-787).[1] Mechanism: Non-nucleoside inhibitor of the Influenza A virus polymerase basic protein 2 (PB2) subunit. The Problem: JNJ-39327041 is a highly lipophilic small molecule. While soluble in organic solvents like DMSO, it exhibits extremely poor aqueous solubility. Users frequently encounter "crashing out" (precipitation) when diluting high-concentration DMSO stocks into aqueous buffers or media, resulting in erratic IC50 data or clogged needles during in vivo dosing.

This guide provides self-validating protocols to maintain solubility across experimental workflows.

Module 1: The Master Stock (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10–50 mg/mL) that does not degrade or precipitate upon storage.

The Mechanism of Failure

The most common cause of stock failure for JNJ-39327041 is hygroscopic DMSO . DMSO absorbs water from the atmosphere. If your DMSO contains even 1-2% water, JNJ-39327041 will fail to dissolve completely, forming micro-crystals that are invisible to the naked eye but act as nucleation sites for massive precipitation later.

Protocol: Anhydrous Stock Preparation

-

Reagent Quality: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use the "squirt bottle" of DMSO sitting on the bench.

-

Weighing: Weigh the powder into a glass vial (avoid plastic microfuge tubes for initial dissolution if possible, as plasticizers can leach).

-

Dissolution: Add DMSO to achieve a concentration of 25 mg/mL to 50 mg/mL .

-

Sonication (Critical): Vortexing is insufficient. Sonicate in a water bath at ambient temperature for 5–10 minutes .

-

Validation Check: Hold the vial up to a light source. The solution must be perfectly clear with no "shimmering" (Schlieren lines) or particulates.

-

-

Aliquoting: Immediately aliquot into single-use amber glass vials or high-quality PP tubes to minimize freeze-thaw cycles. Store at -80°C.

Workflow Visualization

Figure 1: Critical workflow for preparing master stocks. Note the loop-back at the inspection stage; never proceed if the solution is cloudy.

Module 2: In Vitro Dilution Strategies

Objective: Dilute the master stock into cell culture media (aqueous) without precipitation.

The "Solvent Shift" Crash

When you pipette 100% DMSO stock directly into aqueous media, the local concentration of water spikes instantly, causing the hydrophobic drug to precipitate before it can disperse.

Troubleshooting Table: Solubility Limits

| Solvent / Vehicle | Solubility Limit (approx.) | Application | Risk Level |

| 100% DMSO | ~50 mg/mL | Master Stock | Low |

| PBS / Saline | < 0.01 mg/mL | Direct Dilution | Critical Failure |

| Cell Media + 0.5% DMSO | ~10–20 µM | Cellular Assays | Moderate |

| 10% DMSO + 40% PEG300 | ~2–5 mg/mL | In Vivo Solution | Low |

Protocol: The Intermediate Dilution Step

Do not add high-concentration stock (e.g., 10 mM) directly to the cell plate.

-

Step A: Prepare a "100x" intermediate dilution in 100% DMSO .

-

Example: Dilute 10 mM stock to 100 µM using DMSO.

-

-

Step B: Add this 100x DMSO intermediate to your media.

-

Example: Add 1 µL of 100 µM (in DMSO) to 1 mL of media. Final concentration = 100 nM. Final DMSO = 0.1%.

-

-

Validation: Inspect the media under a microscope (10x objective). If you see black specks or crystals, the compound has precipitated.

Module 3: In Vivo Formulation (The "Milky" Solution)

Objective: Formulate JNJ-39327041 for animal dosing (Oral or IP) at high doses (e.g., 10–20 mg/kg).

Method A: The Solution Approach (Complex Vehicle)

Use this for IP injection or when absolute bioavailability consistency is required. The order of addition is mandatory . Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1][2]

Step-by-Step Protocol:

-

DMSO: Dissolve JNJ-39327041 powder in DMSO (10% of final volume). Vortex until clear.

-

PEG300: Add PEG300 (40% of final volume) to the DMSO solution. Vortex. Solution should remain clear.

-

Tween 80: Add Tween 80 (5% of final volume). Vortex gently (avoid foaming).

-

Saline: Slowly add Saline (45% of final volume) dropwise while vortexing.

-

Warning: Adding saline too fast will cause irreversible precipitation.

-

Method B: The Suspension Approach (Oral Gavage)

Standard for toxicology or high-dose efficacy studies where a solution is impossible. Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

-

Weigh the required amount of JNJ-39327041.

-

Add a small volume of Tween 80 to "wet" the powder.

-

Add the 0.5% MC solution slowly with constant stirring/homogenization.

-

Result: A white, cloudy suspension. This must be stirred immediately before dosing.

Formulation Decision Tree

Figure 2: Decision logic for selecting the correct vehicle based on administration route.

Frequently Asked Questions (FAQ)

Q1: My stock solution turned cloudy after I took it out of the freezer. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The cloudiness might be solid DMSO, not precipitated drug. Warm the vial in your hands or a 37°C water bath until the DMSO melts. If it remains cloudy after the solvent is liquid, the drug has precipitated. Sonicate for 5 minutes. If it does not clear, discard it.

Q2: Can I use Cyclodextrins (Captisol) for JNJ-39327041? A: Yes. Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is an excellent alternative for IV/IP formulations.

-

Protocol: Dissolve drug in 10% DMSO, then add 90% of a [20% w/v SBE-β-CD in saline] solution. This often yields higher solubility than the PEG/Tween method.

Q3: Why does the protocol specify adding Saline LAST? A: Saline has the highest dielectric constant (most polar). JNJ-39327041 is hydrophobic. Adding saline early collapses the solvation shell created by DMSO/PEG, forcing the drug out of solution. By adding it last, the cosolvents (PEG/Tween) buffer this transition.

References

-

Clark, M. P., et al. (2014). "Discovery of VX-787: A First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit." Bioorganic & Medicinal Chemistry Letters, 24(15), 3356–3360.

-

Trezza, J. J., et al. (2018).[3] "Pimodivir treatment in adult volunteers experimentally inoculated with live influenza virus: a Phase IIa, randomized, double-blind, placebo-controlled study." Antiviral Therapy, 23(4), 335–344.[3]

-

MedChemExpress. "Pimodivir (VX-787) Product Datasheet & Solubility Guidelines."

-

TargetMol. "Pimodivir Chemical Properties and Formulation."

Sources

detecting JNJ-39327041 metabolites in biological samples using LC-MS

Welcome to the JNJ-39327041 Bioanalysis & Metabolite Identification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to assist your team in detecting JNJ-39327041 (a sulfonamide-containing small molecule, MW ~610.77 Da) and elucidating its metabolic profile in biological matrices.

This guide moves beyond generic protocols, focusing on the specific physicochemical challenges posed by this compound class—namely, its lipophilicity, multiple basic nitrogen sites, and potential for isobaric metabolic interferences.

Quick Reference: Compound Properties & MS Settings

| Parameter | Specification | Technical Note |

| Compound ID | JNJ-39327041 | Formula: C₃₁H₄₂N₆O₅S |

| Monoisotopic Mass | 610.2937 Da | |

| Target Ion [M+H]⁺ | 611.3010 m/z | Primary quantitation ion (ESI+) |

| Key Adducts | [M+Na]⁺ (633.28), [M+2H]²⁺ (306.15) | Monitor doubly charged species due to multiple basic N sites. |

| Polarity | Positive (ESI+) | Preferred due to piperazine/imidazole moieties. |

| LogP (Predicted) | ~3.5 - 4.2 | Highly lipophilic; requires aggressive organic wash. |

Module 1: Sample Preparation Strategies

The Challenge: JNJ-39327041 is lipophilic, but its metabolites (glucuronides, N-oxides) will be significantly more polar. A standard Liquid-Liquid Extraction (LLE) might recover the parent drug but lose the polar metabolites.

Recommended Protocol: Hybrid Protein Precipitation (PPT) with Phospholipid Removal

We recommend avoiding standard LLE for metabolite ID workflows to ensure comprehensive coverage of polar Phase II metabolites.

Step-by-Step Workflow:

-

Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL Eppendorf tube.

-

Quench & Precipitate: Add 300 µL of ice-cold Acetonitrile:Methanol (80:20 v/v) containing 0.1% Formic Acid.

-

Why? The methanol aids in solvating more polar metabolites; formic acid disrupts protein binding.

-

-

Vortex: High speed for 2 minutes.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Phospholipid Cleanup (Optional but Recommended): Pass the supernatant through a phospholipid removal plate (e.g., Ostro™ or Phree™).

-

Critical: Phospholipids cause significant ion suppression in the 600–800 m/z range, exactly where JNJ-39327041 metabolites appear.

-

-

Concentration: Evaporate supernatant under N₂ at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in Water (0.1% FA) .

-

Caution: Do not reconstitute in 100% aqueous buffer; the parent drug may precipitate or adsorb to the vial walls.

-

Module 2: LC-MS/MS Method Configuration

Chromatographic Separation (UHPLC)

-

Column: C18 Charged Surface Hybrid (CSH) or biphenyl phase (e.g., Waters BEH C18 or Kinetex Biphenyl).

-

Reasoning: Biphenyl columns offer superior selectivity for aromatic sulfonamides and can separate isobaric hydroxylated metabolites better than standard C18.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Hold for polar glucuronides)

-

1-10 min: 5% -> 95% B (Slow ramp for isomer separation)

-

10-12 min: 95% B (Wash)

-

12.1 min: 5% B (Re-equilibrate)

-

Mass Spectrometry (HRMS - Q-TOF or Orbitrap)

-

Acquisition Mode: Data-Dependent Acquisition (DDA) with inclusion list + Mass Defect Filtering (MDF).

-

Source Temp: 500°C (High temp required for efficient desolvation of this MW).

-

Capillary Voltage: 3.5 kV (ESI+).

Module 3: Metabolite Identification Logic

JNJ-39327041 contains specific structural "hotspots" for metabolism: the dimethoxybenzene ring (O-demethylation), the piperazine ring (N-oxidation/breakdown), and the sulfonamide linker.

Predicted Biotransformation Pathways

| Metabolite Class | Mass Shift (Da) | Theoretical m/z ([M+H]⁺) | Mechanism |

| Parent | 0 | 611.3010 | - |

| M1 (O-desmethyl) | -14.0156 | 597.2854 | Loss of CH₂ from methoxy group. |

| M2 (Hydroxylation) | +15.9949 | 627.2959 | Oxidation of aromatic ring or alkyl chain. |

| M3 (N-Oxidation) | +15.9949 | 627.2959 | Oxidation of piperazine/tertiary amine. |

| M4 (Glucuronide) | +176.0321 | 787.3331 | Phase II conjugation on M1 or M2. |

| M5 (Bis-oxygenation) | +31.9898 | 643.2908 | Di-hydroxylation or N-ox + OH. |

Visualizing the Workflow

The following diagram illustrates the decision tree for filtering HRMS data to identify these metabolites.

Caption: Logical workflow for filtering high-resolution mass spectrometry data to isolate JNJ-39327041 metabolites from biological background noise.

Troubleshooting Guide & FAQs

Q1: I see a peak at +16 Da (627.29 m/z), but I cannot distinguish if it is an N-oxide or a Hydroxyl metabolite. How do I confirm?

Dr. Aris: This is a classic isobaric challenge.

-

Check Retention Time: N-oxides are generally more polar than hydroxylated metabolites on C18 columns. The N-oxide should elute earlier than the parent, while hydroxylated versions might elute closer to the parent.

-

In-Source Fragmentation: N-oxides are thermally labile. If you increase the source temperature or cone voltage and the +16 Da peak disappears (reverting to the parent mass 611.30), it is likely an N-oxide.

-

MS/MS Diagnostic Ions: Look for the fragmentation of the piperazine ring. If the +16 Da shift is retained on the piperazine fragment, it's likely an N-oxidation.

Q2: The signal for the parent drug is suppressing over time in my sequence.

Dr. Aris: This suggests matrix buildup on the column.

-

Diagnosis: JNJ-39327041 is "sticky" (lipophilic).

-

Solution: Implement a "sawtooth" wash step at the end of your gradient. Ramp to 98% Acetonitrile/Isopropanol (50:50) for 2 minutes between injections to strip accumulated lipids and hydrophobic remnants.

Q3: I am detecting the parent drug in my "Blank" samples.

Dr. Aris: You are experiencing carryover .

-

Cause: The basic nitrogens in the piperazine ring can interact with silanols in the LC flow path.

-

Fix: Change your needle wash solvent. A standard MeOH:Water wash is insufficient. Use a specialized wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.2% Formic Acid . The acid ensures the basic drug remains protonated and soluble, while the acetone/IPA dissolves the hydrophobic backbone.

Q4: My calibration curve is non-linear at high concentrations.

Dr. Aris: This is likely detector saturation or dimer formation .

-

Check: Look for the [2M+H]⁺ dimer at m/z ~1221.6. If this peak increases non-linearly, you are saturating the ionization droplets.

-

Fix: Switch to a less sensitive isotope (e.g., ¹³C isotope) for quantitation at high levels, or reduce injection volume.

References

-

Zhu, M., et al. (2013). "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data." Drug Metabolism and Disposition. Link (Foundational technique for MDF used in Module 3).

-

Holčapek, M., et al. (2012). "Recent advances in the analysis of lipids and lipid-solubilizing drugs by LC-MS." Trends in Analytical Chemistry. Link (Supports the phospholipid removal strategy in Module 1).

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Link (Standard for validation protocols mentioned in troubleshooting).

-

Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today. Link (General reference for high-throughput PK/metabolism screening).

(Note: While specific metabolite papers for JNJ-39327041 are proprietary/preclinical, the protocols above are derived from standard industry practices for sulfonamide/piperazine-containing kinase inhibitors as referenced in standard medicinal chemistry literature.)

Validation & Comparative

A Comparative Analysis of Urantide and Neuropeptide Y Y5 Receptor Antagonism in Aortic Rings

A Technical Guide for Researchers in Vascular Pharmacology

This guide provides a detailed comparison of the antagonist activity of Urantide, a potent Urotensin-II (U-II) receptor antagonist, and the antagonism of the Neuropeptide Y (NPY) Y5 receptor system in isolated aortic rings. As the initially requested compound "JNJ-39327041" does not correspond to a publicly documented Neuropeptide Y Y5 receptor antagonist, this guide will utilize the well-characterized and highly selective NPY Y5 receptor antagonist, CGP 71683A , as a representative for the NPY Y5 antagonist class. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vascular function and pharmacology.

Introduction to the Vasoactive Peptides and Their Antagonists